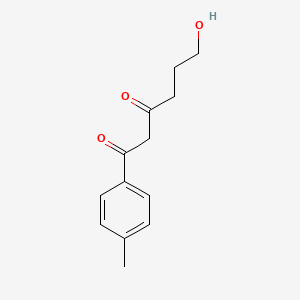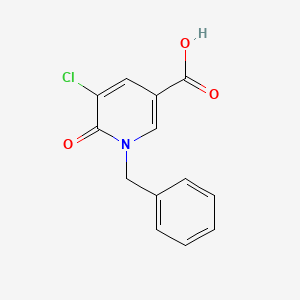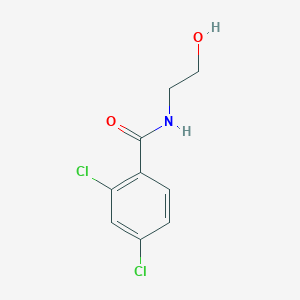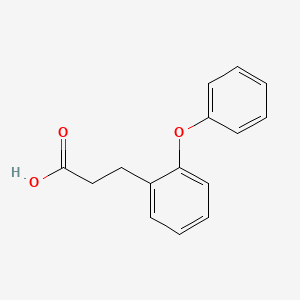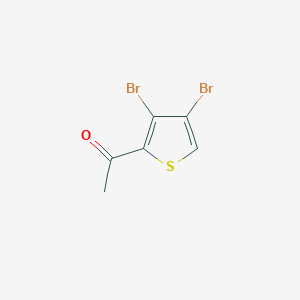
1-(3,4-Dibromothiophen-2-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediates such as pyrazolyl or isoxazolyl derivatives, as seen in the synthesis of complex molecules for potential pharmacological applications . While the synthesis details of 1-(3,4-Dibromothiophen-2-yl)ethanone are not provided, similar compounds are typically synthesized using well-established organic synthesis techniques, which may include halogenation, condensation, and functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-Dibromothiophen-2-yl)ethanone has been studied using X-ray diffraction (XRD) and supported by computational methods such as density functional theory (DFT) . These studies reveal the geometrical parameters of the molecules, which are crucial for understanding their physical and chemical properties.
Chemical Reactions Analysis
The reactivity of such compounds is often studied through their interactions with other molecules. For instance, molecular docking studies suggest that related compounds might exhibit inhibitory activity against various proteins, indicating potential medicinal applications . The presence of functional groups like carbonyl and halogens can significantly affect the reactivity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational frequencies and corresponding assignments are investigated using both experimental and theoretical methods, providing insights into the stability of the molecules . The HOMO-LUMO gap analysis helps in understanding the charge transfer within the molecule, which is essential for predicting its reactivity . The MEP analysis reveals the regions of the molecule that are prone to nucleophilic and electrophilic attacks . Additionally, the first hyperpolarizability is calculated to explore the role of these compounds in nonlinear optics .
Aplicaciones Científicas De Investigación
1. Spectroscopic and Computational Studies
1-(3-Methylthiophen-2-yl)ethanone, a compound structurally similar to 1-(3,4-Dibromothiophen-2-yl)ethanone, has been the subject of vibrational and electronic properties studies using density functional theory (DFT). These studies involve calculations of optimized parameters, vibrational frequencies, and UV-visible spectrum predictions. Such research provides insights into the molecule's stability, hyper conjugative interactions, charge delocalization, and reactive sites, which are crucial in understanding the chemical behavior of similar compounds like 1-(3,4-Dibromothiophen-2-yl)ethanone (ChNageswara Rao et al., 2018).
2. Biological Properties and Applications
Research on compounds related to 1-(3,4-Dibromothiophen-2-yl)ethanone has explored their potential as biocides. For instance, difluoroboron(III) compounds synthesized using ligands related to 1-(3,4-Dibromothiophen-2-yl)ethanone showed significant growth-inhibiting properties against various fungal and bacterial strains. This highlights the potential of such compounds in developing new bactericides and fungicides (C. Saxena & R. Singh, 1994).
3. Molecular Docking Studies
Pyrazole derivatives synthesized from compounds structurally akin to 1-(3,4-Dibromothiophen-2-yl)ethanone have been analyzed for their antibacterial activity. Molecular docking studies of these compounds indicate potential interactions with bacterial proteins, suggesting their utility in antimicrobial drug development. Such studies demonstrate the application of compounds related to 1-(3,4-Dibromothiophen-2-yl)ethanone in pharmaceutical research (A. B. S. Khumar et al., 2018).
Propiedades
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYNKNSROWNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CS1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377506 | |
| Record name | 1-(3,4-Dibromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dibromothiophen-2-yl)ethanone | |
CAS RN |
57681-57-9 | |
| Record name | 1-(3,4-Dibromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



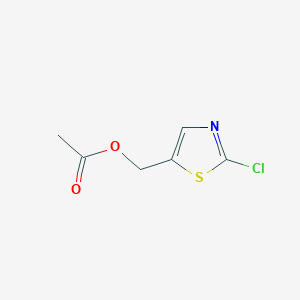
![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

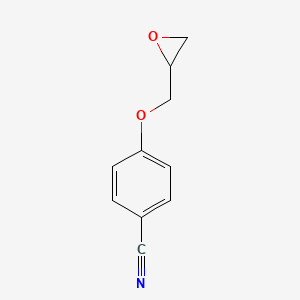
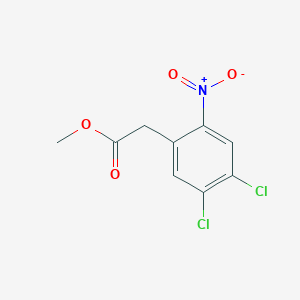
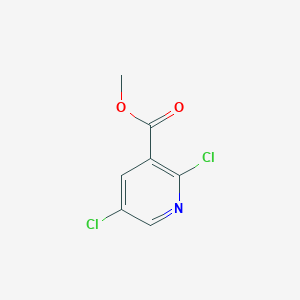
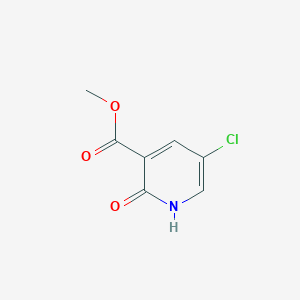
![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)
